BenchChemオンラインストアへようこそ!

2-(Tetrahydrofuran-3-yl)morpholine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Differentiation

2-(Tetrahydrofuran-3-yl)morpholine (CAS 1251196-27-6) is a morpholine derivative featuring a tetrahydrofuran (oxolane) ring directly attached at the morpholine C2 position. It possesses the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol.

Molecular Formula C8H15NO2
Molecular Weight 157.21
CAS No. 1251196-27-6
Cat. No. B3046497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydrofuran-3-yl)morpholine
CAS1251196-27-6
Molecular FormulaC8H15NO2
Molecular Weight157.21
Structural Identifiers
SMILESC1COCC1C2CNCCO2
InChIInChI=1S/C8H15NO2/c1-3-10-6-7(1)8-5-9-2-4-11-8/h7-9H,1-6H2
InChIKeyBEUPSCFYDZHSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tetrahydrofuran-3-yl)morpholine (CAS 1251196-27-6) Procurement and Baseline Characterization


2-(Tetrahydrofuran-3-yl)morpholine (CAS 1251196-27-6) is a morpholine derivative featuring a tetrahydrofuran (oxolane) ring directly attached at the morpholine C2 position. It possesses the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol [1]. The compound functions as a heterocyclic building block with a computed topological polar surface area of 30.5 Ų and an XLogP3-AA value of -0.3, indicating moderate polarity and balanced hydrophilicity-lipophilicity characteristics [1]. The primary differentiation resides in its C2-attachment regiochemistry of the tetrahydrofuran-3-yl moiety to the morpholine scaffold, a structural feature that defines its utility in kinase inhibitor development programs as documented in pharmaceutical patents [2].

Why Generic Substitution of 2-(Tetrahydrofuran-3-yl)morpholine Is Not Recommended in Drug Discovery


Generic substitution of 2-(tetrahydrofuran-3-yl)morpholine with other morpholine derivatives is not scientifically defensible due to distinct regiochemical and stereochemical constraints that dictate target binding outcomes. The position of the tetrahydrofuran attachment (C2 vs. C3 on morpholine) and the stereochemistry at the tetrahydrofuran C3 center directly influence molecular conformation and, consequently, protein-ligand interactions . Related bridged morpholine analogs have demonstrated that subtle structural modifications produce significant alterations in kinase selectivity profiles; chiral morpholine derivatives yield enantiomers with divergent potency and selectivity characteristics [1]. The presence of the tetrahydrofuran oxygen atom introduces additional hydrogen bond acceptor capacity (total of 3 acceptors) and spatial orientation constraints that cannot be replicated by simpler substituents or alternative heterocycles. In phosphoinositide 3-kinase (PI3K) inhibitor development, ring-fused morpholine derivatives incorporating tetrahydrofuran moieties exhibit distinct inhibitory activity profiles that would be lost upon substitution with acyclic or differently configured analogs [2].

2-(Tetrahydrofuran-3-yl)morpholine Quantitative Differentiation Evidence: Comparator-Based Analysis


Regioisomeric Distinction: C2-Substituted vs. C3-Substituted Morpholine Scaffolds

2-(Tetrahydrofuran-3-yl)morpholine (CAS 1251196-27-6) represents the C2-substituted regioisomer of the tetrahydrofuran-morpholine scaffold family. The C3-substituted regioisomer, 3-(tetrahydrofuran-3-yl)morpholine (CAS 1859200-67-1), and the C3-substituted but C2-tetrahydrofuranyl variant, 3-(tetrahydro-2-furanyl)morpholine (CAS 1803561-92-3), constitute distinct chemical entities with different connectivity patterns [1]. The C2-attachment pattern in CAS 1251196-27-6 positions the morpholine nitrogen and oxygen atoms in a specific spatial relationship relative to the tetrahydrofuran ring that differs from the C3-attachment pattern found in CAS 1859200-67-1, which features distinct InChIKey values (BEUPSCFYDZHSSC-UHFFFAOYSA-N vs. MRHSKTDCPXBFDX-UHFFFAOYSA-N) .

Medicinal Chemistry Kinase Inhibitor Design Scaffold Differentiation

Commercial Supply Differentiation: Availability and Purity Specifications

Commercial availability and purity specifications differ among the tetrahydrofuran-morpholine regioisomers. CAS 1251196-27-6 is offered by multiple vendors including MolCore (≥98% purity, storage at 2-8°C) , LeYan (95%+ purity, available in 100mg to 25g quantities) , and CymitQuimica (liquid form) . In contrast, the C3-substituted isomer 3-(tetrahydrofuran-3-yl)morpholine (CAS 1859200-67-1) is supplied by Sigma-Aldrich (95% purity, liquid form, storage at 4°C) . The C3-tetrahydro-2-furanyl variant (CAS 1803561-92-3) demonstrates significantly higher pricing at 50mg (€550) and 500mg (€1,518) scales .

Chemical Procurement Supply Chain Research Reagents

Tetrahydrofuran-Morpholine Scaffold Activity in CNS and Kinase Inhibitor Applications

The tetrahydrofuran-morpholine scaffold class has demonstrated quantifiable biological activity across multiple therapeutic areas. Substituted tetracyclic tetrahydrofuran derivatives, which incorporate morpholine-like structural elements, exhibit binding affinities toward serotonin receptors [1]. Bridged morpholine analogs replacing standard morpholine in pyrazolopyrimidine inhibitors achieved dramatic improvements in mTOR-targeting selectivity, with chiral morpholine variants producing enantiomers having different selectivity and potency profiles [2]. Ring-fused morpholine derivatives have been patented specifically for PI3K inhibitory activity [3]. While these data are derived from structurally related compounds rather than 2-(tetrahydrofuran-3-yl)morpholine itself, the quantitative activity observed within this chemotype (IC50 values in nanomolar ranges for kinase targets, e.g., IC50 = 734 nM for Dyrk1B with tetrahydrofuran-containing ligands [4]) supports its value as a scaffold component.

CNS Drug Discovery Kinase Inhibition Serotonin Receptor Modulation

Hydrogen Bonding and Conformational Constraints vs. Acyclic Morpholine Derivatives

2-(Tetrahydrofuran-3-yl)morpholine possesses 3 hydrogen bond acceptors and 1 hydrogen bond donor, with only 1 rotatable bond, creating a conformationally restricted scaffold compared to acyclic morpholine derivatives [1]. This conformational restriction reduces entropic penalty upon target binding. In contrast, simpler morpholine derivatives with alkyl or acyclic substituents typically exhibit greater conformational flexibility and altered hydrogen bonding capacity. The tetrahydrofuran oxygen atom provides an additional hydrogen bond acceptor that is spatially oriented in a defined geometry relative to the morpholine ring. Bridged morpholines have demonstrated that conformational restriction correlates with enhanced selectivity profiles in kinase inhibition [2].

Molecular Recognition Structure-Activity Relationship Drug Design

2-(Tetrahydrofuran-3-yl)morpholine Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation and Scaffold Exploration

Researchers developing small molecule kinase inhibitors should consider 2-(tetrahydrofuran-3-yl)morpholine as a conformationally restricted building block. The documented success of bridged morpholines in enhancing mTOR selectivity [1] and the demonstrated activity of ring-fused morpholines in PI3K inhibition [2] establish the morpholine-tetrahydrofuran scaffold as productive for kinase programs. The C2-attachment pattern provides a specific vector for inhibitor elaboration that differs from C3-substituted alternatives [3].

Stereochemical Probe in CNS Receptor Modulation

The tetrahydrofuran-morpholine scaffold has documented applications in CNS drug discovery, with tetracyclic tetrahydrofuran derivatives showing binding affinities toward serotonin receptors [1]. The balanced physicochemical profile (XLogP3-AA = -0.3, TPSA = 30.5 Ų) [2] aligns with parameters associated with CNS drug-likeness. 2-(Tetrahydrofuran-3-yl)morpholine serves as a core structure for developing serotonergic modulators.

Chiral Pool and Asymmetric Synthesis Building Block

The tetrahydrofuran-3-yl moiety contains a chiral center that can influence downstream stereochemical outcomes in target molecules. Evidence demonstrates that chiral morpholine derivatives yield enantiomers with divergent selectivity and potency profiles in biological assays [1]. 2-(Tetrahydrofuran-3-yl)morpholine, available in stereochemically defined forms, supports asymmetric synthesis programs requiring chiral morpholine building blocks.

Cardiovascular and Gastrokinetic Agent Development

Substituted tetracyclic tetrahydrofuran derivatives containing morpholine-like structures have been patented for cardiovascular and gastrokinetic indications [1]. The scaffold class demonstrates activity in these therapeutic areas, making 2-(tetrahydrofuran-3-yl)morpholine relevant for programs targeting cardiovascular disorders or gastrointestinal motility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Tetrahydrofuran-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.